Compound Description: 2A3BTs represent a class of adenosine receptor antagonists. []
Relevance: While not structurally similar to 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, 2A3BTs are mentioned in the context of adenosine deaminase (ADA) inhibition. The target compound may share a similar mechanism of action or therapeutic application as certain adenosine receptor antagonists. Further investigation is needed to confirm any specific relationships. []
Compound Description: LUF5484 is identified as a potent and selective antagonist for the A2B adenosine receptor subtype. []
Relevance: Although not directly comparable in structure to 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, LUF5484's activity as an A2B adenosine receptor antagonist highlights a potential area of pharmacological overlap with the target compound. []
Compound Description: PD81,723 is another example of a potent and selective antagonist targeting the A2B adenosine receptor subtype. []
Relevance: Similar to LUF5484, the pharmacological profile of PD81,723 as an A2B adenosine receptor antagonist might suggest a shared mechanism of action or therapeutic target with 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, though further studies are needed to confirm any direct connection. []
Compound Description: T62 is a selective antagonist for the A2B adenosine receptor subtype. []
Relevance: The fact that T62 acts on the A2B adenosine receptor, similar to LUF5484 and PD81,723, suggests a potential link to the target compound, 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, in terms of a common pharmacological target or mechanism. []
Compound Description: VCP333 functions as a selective antagonist of the A2B adenosine receptor subtype. []
Relevance: VCP333's action as an A2B adenosine receptor antagonist, like the previously mentioned compounds, indicates a possible relationship with 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, warranting further research to determine any definitive connection. []
Compound Description: VCP520 acts as a potent and selective antagonist for the A2B adenosine receptor subtype. []
Relevance: The shared pharmacological target of VCP520 and the previous compounds (LUF5484, PD81,723, T62, VCP333) as A2B adenosine receptor antagonists hints at a possible link with 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone. []
Compound Description: This compound serves as a precursor in the synthesis of various hydroquinoline and pyrimido[4,5-b]quinoline derivatives. []
Relevance: This compound exhibits structural similarity to 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, particularly sharing the 7,7-dimethyl-7,8-dihydro-5(6H)-quinoline core. This suggests that both compounds might belong to the same chemical class and potentially exhibit similar biological activities. []
Compound Description: This compound is a derivative obtained from the cyclization of 5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-2-(phenylamino)quinoline-3-carbonitrile. []
Relevance: The structural resemblance to 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, particularly the shared 7,8-dihydro-7,7-dimethylquinolin-5(6H)-one core, suggests a close structural relationship. []
Compound Description: This compound is another precursor used in the synthesis of substituted pyrimido[4,5-b]quinoline derivatives. []
Relevance: The presence of the 7,7-dimethyl-7,8-dihydro-5(6H)-quinoline core in its structure highlights the structural similarity to 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone. []
Compound Description: This compound is a product formed during the condensation reaction of dimedone and 4-methoxybenzylidene malononitrile. []
Relevance: Despite some structural differences, the shared presence of a fused ring system incorporating a quinoline moiety suggests a degree of structural relatedness to 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone. []
Compound Description: This compound is another product of the condensation reaction between dimedone and 4-methoxybenzylidene malononitrile. []
Relevance: The presence of the 7,8-dihydro-7,7-dimethylquinolin-5(6H)-one core in this compound indicates a structural resemblance to 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone. []
Compound Description: This family of compounds is synthesized via the reaction of 2-bromo-5,5-dimethyl cyclohexane-1,3-dione with substituted thiocarbamides. []
Relevance: These compounds belong to the benzothiazole class and are structurally distinct from 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, which incorporates a quinazolinone core. []
Compound Description: This group of compounds is obtained from the reaction between 2-bromo-5,5-dimethyl cyclohexane-1,3-dione and substituted carbamides. []
Relevance: As benzoxazole derivatives, these compounds differ structurally from 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, which is based on a quinazolinone scaffold. []
Compound Description: This class of compounds results from the reaction of 2-bromo-5,5-dimethyl cyclohexane-1,3-dione with 2-aminothiophenols. []
Relevance: These compounds, with their phenothiazine structure, are structurally dissimilar to 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, which is characterized by a quinazolinone core. []
Compound Description: This compound is obtained by reacting 2-bromo-5,5-dimethyl cyclohexane-1,3-dione with 2-aminophenol. []
Relevance: Belonging to the phenoxazine class, this compound differs structurally from 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, which has a quinazolinone framework. []
Compound Description: This compound is derived from the reaction of 2-bromo-5,5-dimethyl cyclohexane-1,3-dione with thiocarbohydrazones. []
Relevance: While sharing some structural features due to the common starting material, the benzothiadiazine core of this compound sets it apart from 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, which is based on the quinazolinone scaffold. []
Compound Description: This compound is produced through the reaction of 2-bromo-5,5-dimethyl cyclohexane-1,3-dione with thiosemicarbazones. []
Relevance: Structurally, this compound, with its benzothiadiazine core, differs from 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, which features a quinazolinone core. []
Compound Description: This family of compounds is synthesized through the reaction of 2-bromo-5,5-dimethyl cyclohexane-1,3-dione with triazoles. []
Relevance: Although sharing some structural elements because of the shared starting material, the triazolobenzothiadiazine structure of these compounds distinguishes them from 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, which centers around a quinazolinone motif. []
Compound Description: This patent describes a series of benzamide derivatives designed as inhibitors of ABL1, ABL2, and BCR-ABL1 kinases. The compound of formula (I) encompasses a wide range of structural variations, with substituents on a central benzamide core. []
Compound Description: This series of compounds, designed as potential cyclooxygenase-2 (COX-2) inhibitors, features a 7,8-dihydro-7,7-dimethylquinolin-5-(1Н,4Н,6Н)-one core with variations in the aryl substituent at the 2-position and a methylsulfonylphenyl group at the 4-position. []
Relevance: These compounds share a high degree of structural similarity with 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, particularly the 7,8-dihydro-7,7-dimethylquinolin-5(6H)-one core and the presence of an aromatic substituent at the 2-position. This suggests that both the target compound and this series of compounds might share a similar mechanism of action or have related biological activities. []
Compound Description: This series represents regioisomers of the previous set, with the methylsulfonylphenyl group now located on the aryl substituent at the 2-position and variations in the substituent on the phenyl ring at the 4-position. []
Relevance: These regioisomers, while having a slightly different arrangement of substituents compared to 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, still maintain the core 7,8-dihydro-7,7-dimethylquinolin-5(6H)-one structure and the presence of a methylsulfonylphenyl group. This suggests a potential for overlapping biological activity or similar targets. []
Compound Description: This series focuses on esters of hexahydroquinoline carboxylic acid, incorporating a methylsulfonylphenyl group at the 4-position and variations in the ester moiety at the 3-position. []
Relevance: Although these compounds have a hexahydroquinoline core compared to the dihydroquinoline core of 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone, the shared presence of the methylsulfonylphenyl group and the overall similarity in the ring system suggest they might belong to a similar chemical class or exhibit related biological activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.